4-(Chloromethyl)-N,N-diethylaniline chemical structure and properties
4-(Chloromethyl)-N,N-diethylaniline chemical structure and properties
Executive Summary
4-(Chloromethyl)-N,N-diethylaniline is a highly reactive benzylic electrophile utilized primarily as a transient intermediate in the synthesis of functional dyes (triarylmethanes), pharmaceutical building blocks, and advanced materials. Characterized by a "push-pull" electronic structure—where the electron-donating diethylamino group activates the benzene ring and stabilizes the benzylic carbocation—this compound exhibits exceptional reactivity toward nucleophiles. Due to its inherent instability and tendency to hydrolyze or polymerize, it is rarely isolated as a free base; instead, it is typically generated in situ or handled as a hydrochloride salt. This guide provides a comprehensive technical analysis of its structure, synthesis protocols, reactivity mechanisms, and safety requirements for research and development applications.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a benzene core substituted at the para positions with a diethylamino group (
DOT Diagram: Chemical Structure & Connectivity
Figure 1: Connectivity map highlighting the electron-rich amine donor and the electrophilic chloromethyl acceptor.
Physicochemical Properties
Note: As a reactive intermediate, experimental data often refers to the hydrochloride salt or the precursor alcohol. Values below represent the free base unless otherwise noted.
| Property | Value / Description | Source/Note |
| Chemical Name | 4-(Chloromethyl)-N,N-diethylaniline | IUPAC |
| Molecular Formula | - | |
| Molecular Weight | 197.71 g/mol | Calculated |
| Precursor CAS | 74974-49-5 (Alcohol form) | [1] |
| Parent CAS | 91-66-7 (N,N-Diethylaniline) | [2] |
| Physical State | Viscous oil (Free Base) / Solid (HCl Salt) | Unstable as oil |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water | Hydrolytically unstable |
| Reactivity Class | Alkylating Agent / Electrophile |
Part 2: Synthesis & Manufacturing[1][9]
Synthetic Strategy
Direct chloromethylation of
Method A: Chlorination of the Alcohol (Preferred for Purity)
This method avoids the use of carcinogenic bis(chloromethyl)ether byproducts associated with formaldehyde/HCl reactions.
-
Precursor Synthesis: Reduction of 4-(diethylamino)benzaldehyde with
to yield 4-(diethylamino)benzyl alcohol. -
Chlorination: Reaction of the alcohol with Thionyl Chloride (
) in anhydrous dichloromethane (DCM).
DOT Diagram: Synthetic Workflow
Figure 2: Step-wise synthesis pathway from the aldehyde precursor to the active chloride salt.
Detailed Protocol: Generation of the Hydrochloride Salt
Warning: Perform all steps in a fume hood.
-
Preparation: Dissolve 10.0 mmol of 4-(diethylamino)benzyl alcohol in 20 mL of anhydrous DCM. Cool the solution to 0°C under an argon atmosphere.
-
Addition: Dropwise add 12.0 mmol of Thionyl Chloride (
). A precipitate may form immediately (the hydrochloride salt). -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Isolation:
-
If solid precipitates: Filter under inert atmosphere, wash with cold anhydrous ether.
-
If solution remains clear: Evaporate solvent and excess
under vacuum to obtain the hydrochloride salt as a hygroscopic solid.
-
-
Storage: Store at -20°C under argon. Use immediately for best results.
Part 3: Reactivity & Mechanism of Action
The "Push-Pull" Electronic Effect
The unique reactivity of this compound stems from the strong electron donation of the para-diethylamino group.
-
Resonance Stabilization: The nitrogen lone pair donates electron density into the benzene ring (
effect), which can be delocalized all the way to the benzylic carbon. -
Leaving Group Lability: This stabilization facilitates the departure of the chloride ion, forming a resonance-stabilized quinoid-like carbocation intermediate. This makes the compound highly susceptible to
mechanisms, although is also favorable with strong nucleophiles.
DOT Diagram: Resonance & Reactivity
Figure 3: Mechanistic pathway illustrating the formation of the reactive carbocation intermediate.
Key Reactions
-
Hydrolysis: Reacts rapidly with water to revert to the benzyl alcohol.
-
Amination: Reacts with secondary amines to form unsymmetrical tri-substituted amines.
-
Alkylation: Used to introduce the 4-(diethylamino)benzyl moiety into carbon nucleophiles (e.g., enolates) or heterocycles.
Part 4: Safety & Handling
Hazard Identification
-
Alkylating Agent: Like most benzyl chlorides, this compound is a potent alkylating agent. It is potentially mutagenic and carcinogenic.
-
Corrosive: The hydrochloride salt and hydrolysis products (HCl) are corrosive to tissue.
-
Vesicant: Can cause severe skin burns and eye damage.
Handling Protocols
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium carbonate to neutralize the acid and hydrolyze the chloride, followed by absorption with inert material.
